Galactopyranoside, 1-hexylthio-1-deoxy-
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Overview
Description
Hexyl beta-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical research. It is particularly effective for the solubilization and reconstitution of membrane proteins, making it a valuable tool in the study of membrane protein structures and functions . This compound is water-soluble, electroneutral, and possesses a high critical micelle concentration, which enhances its utility in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexyl beta-D-thioglucopyranoside typically involves the reaction of hexyl halides with thioglucosides. One common method starts with D-glucose, which is converted to alpha-D-glucopyranose pentaacetate using acetic anhydride and concentrated sulfuric acid. This intermediate is then reacted with hydrogen bromide to form tetra-O-acetyl-alpha-D-glucopyranosyl bromide. The bromide is subsequently reacted with thiourea to yield the isothiuronium salt, which is neutralized and reduced to form the thiol. Finally, the thiol reacts with hexyl bromide to produce hexyl beta-D-thioglucopyranoside .
Industrial Production Methods: Industrial production of hexyl beta-D-thioglucopyranoside follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Enzymatic methods using engineered beta-glucosidase in non-aqueous systems have also been explored for the synthesis of long-chain alkyl glucosides, offering potential for more efficient production .
Chemical Reactions Analysis
Types of Reactions: Hexyl beta-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thioglucoside moiety. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the glucopyranoside ring .
Scientific Research Applications
Hexyl beta-D-thioglucopyranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the solubilization and reconstitution of membrane proteins, which is crucial for structural and functional studies of these proteins . Additionally, it is used in the extraction and purification of proteins from cell membranes, facilitating various biochemical assays and experiments . In medicine, it aids in the study of membrane protein interactions and functions, contributing to the development of new therapeutic targets and drugs .
Mechanism of Action
Hexyl beta-D-thioglucopyranoside is similar to other alkyl glucosides such as octyl beta-D-thioglucopyranoside and heptyl beta-D-thioglucopyranoside. it is unique in its balance of hydrophobic and hydrophilic properties, which makes it particularly effective for certain applications. Compared to octyl beta-D-thioglucopyranoside, hexyl beta-D-thioglucopyranoside has a slightly lower critical micelle concentration, making it more suitable for applications requiring higher detergent concentrations .
Comparison with Similar Compounds
- Octyl beta-D-thioglucopyranoside
- Heptyl beta-D-thioglucopyranoside
- Decyl beta-D-thioglucopyranoside
Properties
Molecular Formula |
C12H24O5S |
---|---|
Molecular Weight |
280.38 g/mol |
IUPAC Name |
2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3 |
InChI Key |
ATFNYTMEOCLMPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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